(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains multiple heterocyclic rings, including 1,2,4-triazole and benzo[d][1,2,3]triazole . It is likely to be a part of a larger class of compounds that have been synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the creation of 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds was established by NMR and MS analysis . These compounds often contain multiple aromatic rings and heterocyclic structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the formation of 1,2,4-triazole rings . The exact reactions would depend on the specific substituents present in the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, some synthesized compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C .Scientific Research Applications
Synthesis and Molecular Structure of Triazine Derivatives
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone, a triazine derivative, has a complex synthesis process involving multiple reactions and molecular transformations. For instance, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, a structurally similar compound, was synthesized through reactions involving carbon disulfide in a water/pyridine mixture or with benzyl bromide in methanolic ammonia water. The compound exhibits extensive intermolecular hydrogen bonding and pi-pi stacking interactions, indicating potential for complex molecular interactions (Hwang et al., 2006).
Mechanism of Action
Properties
IUPAC Name |
2H-benzotriazol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N10O/c28-17(12-1-2-13-14(9-12)21-24-20-13)26-7-5-25(6-8-26)15-3-4-16(23-22-15)27-11-18-10-19-27/h1-4,9-11H,5-8H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUPDPFAVXNNSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC5=NNN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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